REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=O)[CH:9]=2)[NH:4]N=1.Cl[CH2:16]Cl.[OH-:18].[NH4+:19].[Cl-].[NH4+:21]>[C-]#N.[Zn+2].[C-]#N.[Zn].Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Cu]I.CN(C)C(=O)C>[C:16]([C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:18])[CH:9]=2)[NH:4][N:21]=1)#[N:19] |f:2.3,4.5,6.7.8,10.11.12.13|
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
IC1=NNC2=CC=C(C=C12)C(=O)OC
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
zinc cyanide
|
Quantity
|
20.3 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
|
copper (I) iodide
|
Quantity
|
19.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
|
Details
|
to stir for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was diluted with ethyl acetate (1 L)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a plug of Celite
|
Type
|
WASH
|
Details
|
rinsing with 500 mL ethyl acetate
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Type
|
ADDITION
|
Details
|
The filtrate was added to a solution of saturated ammonium chloride and concentrated ammonium hydroxide (2 L) (
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
was stirred vigorously for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting emulsion was filtered through a small pad of Celite
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted two additional times with ethyl acetate (1100 mL)
|
Type
|
FILTRATION
|
Details
|
each time filtering the resulting emulsion through Celite
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×900 mL) and brine (900 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the crude was added methanol (100 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NNC2=CC=C(C=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |